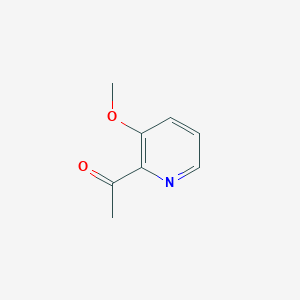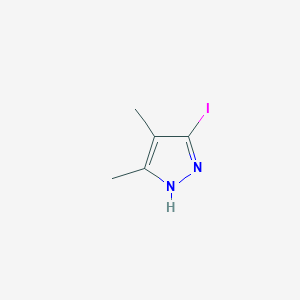
7-Isoquinolinecarboxaldehyde
Overview
Description
7-Isoquinolinecarboxaldehyde is an organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Isoquinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides in the presence of a catalytic amount of p-toluensulfonic acid . The starting keto formamides are obtained by acylation of N-[2-(3,4-dimethoxyphenyl)ethyl]formamides with carboxylic acids or their anhydrides in polyphosphoric acid .
Industrial Production Methods
Industrial production of isoquinoline-7-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Isoquinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert it to isoquinoline-7-methanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Isoquinoline-7-carboxylic acid.
Reduction: Isoquinoline-7-methanol.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Isoquinolinecarboxaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and isoquinoline alkaloids.
Biology: It serves as a building block for bioactive compounds with potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
7-Isoquinolinecarboxaldehyde can be compared with other isoquinoline derivatives such as:
Isoquinoline-3-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
Quinoline-3-carbaldehyde: A related compound with a quinoline core instead of isoquinoline.
1-Phenylpyrrolo[2,1-a]isoquinoline: A more complex structure with additional rings and substituents.
This compound is unique due to its specific position of the aldehyde group, which influences its reactivity and applications in synthesis.
Properties
IUPAC Name |
isoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGQILEKLFCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608256 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-20-5 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Isoquinoline-7-carbaldehyde in the synthesis of (±)-glaziovine?
A1: Isoquinoline-7-carbaldehyde serves as a crucial intermediate in the synthetic route to (±)-glaziovine []. The compound, specifically 2,3,8,8a-tetrahydro-6-hydroxy-5-methoxy-1-methylcyclopent[ij]isoquinolin-7(1H)-one, undergoes a Wittig reaction followed by hydrolysis to yield the key Isoquinoline-7-carbaldehyde derivative (19 in the paper) []. This aldehyde then reacts with methyl vinyl ketone in the presence of a catalyst to form the spiran ring system present in (±)-11,12-dihydroglaziovine, which is further modified to yield (±)-glaziovine [].
Q2: Are there any spectroscopic data available for Isoquinoline-7-carbaldehyde as described in the study?
A2: The study primarily focuses on the synthetic route and stereochemistry involved in the synthesis of (±)-glaziovine []. While the paper doesn't delve into the detailed spectroscopic characterization of Isoquinoline-7-carbaldehyde itself, it mentions the use of techniques like X-ray crystallography to determine the relative configurations of related intermediates []. This highlights the importance of structural analysis in understanding the reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















